molecular formula C10H19N B6184706 rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine CAS No. 2624109-10-8

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine

Cat. No.: B6184706
CAS No.: 2624109-10-8
M. Wt: 153.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine: is a bicyclic amine compound characterized by its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the bicyclo[6.1.0]nonane framework. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile such as maleic anhydride.

    Functional Group Introduction: The introduction of the amine group is usually accomplished through a series of functional group transformations. For instance, the bicyclo[6.1.0]nonane can be converted to a ketone, followed by reductive amination to introduce the methanamine group.

    Resolution of Racemic Mixture: The final step involves the resolution of the racemic mixture to obtain the desired enantiomerically pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the resolution of the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methanamine group, to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the ketone intermediates back to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include imines, oximes, secondary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, rac-1-[(1R,8S,9R)-bicyclo[610]nonan-9-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its bicyclic structure can interact with biological targets in unique ways, making it a candidate for drug development, particularly in the areas of neuropharmacology and antimicrobial research.

Industry

In the industrial sector, rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine is used in the development of new materials, including polymers and resins. Its structural rigidity and functional group versatility make it suitable for creating materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The bicyclic structure allows for high-affinity interactions with molecular targets, potentially leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[6.1.0]nonane derivatives: These compounds share the same bicyclic framework but differ in their functional groups.

    Adamantane derivatives: Similar in their rigid, cage-like structures, but with different ring systems.

    Norbornane derivatives: Another class of bicyclic compounds with different ring sizes and functional groups.

Uniqueness

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine is unique due to its specific stereochemistry and the presence of the methanamine group. This combination of features allows for distinct chemical reactivity and biological activity compared to other bicyclic compounds.

Properties

CAS No.

2624109-10-8

Molecular Formula

C10H19N

Molecular Weight

153.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.